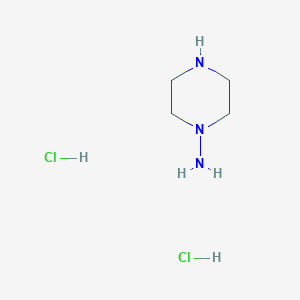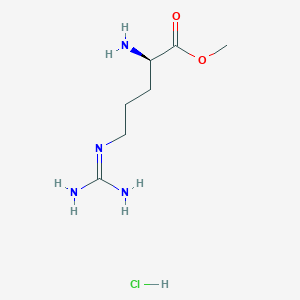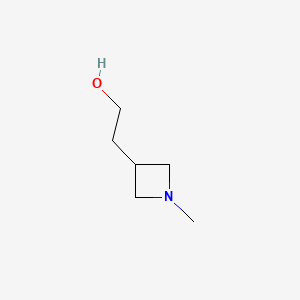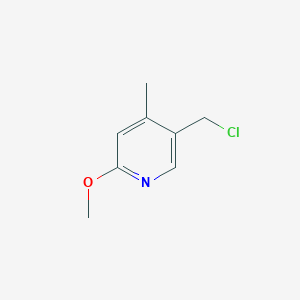
2-(Difenilfosfino)benzaldehído oxima
Descripción general
Descripción
2-(Diphenylphosphino)benzaldehyde oxime is a chemical compound used in the synthesis, structure, and applications to the catalytic rearrangement and dehydration of aldoximes . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
2-Diphenylphosphinobenzaldehyde was first prepared by the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 2-bromobenzaldehyde, followed by deprotection . It can also be derived from (2-lithiophenyl)diphenylphosphine .Molecular Structure Analysis
The molecular structure of 2-(Diphenylphosphino)benzaldehyde oxime is represented by the empirical formula C19H16NOP . It is a yellow solid that dissolves in common organic solvents .Chemical Reactions Analysis
This compound is used in the catalytic rearrangement and dehydration of aldoximes . It is also known to undergo Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile .Physical And Chemical Properties Analysis
2-(Diphenylphosphino)benzaldehyde oxime is a yellow solid that is insoluble in water . It has a molecular weight of 305.31 .Aplicaciones Científicas De Investigación
Reacomodo Catalítico y Deshidratación de Aldoximas
2-(Difenilfosfino)benzaldehído oxima: se utiliza en la síntesis y el análisis estructural de catalizadores que facilitan el reordenamiento y la deshidratación de aldoximas {svg_1}. Este proceso es significativo en la producción de nitrilos, que son valiosos en diversas aplicaciones industriales, incluida la síntesis de productos farmacéuticos, agroquímicos y polímeros.
Reacción de Acoplamiento Cruzado de Buchwald-Hartwig
Este compuesto sirve como ligando en la reacción de acoplamiento cruzado de Buchwald-Hartwig {svg_2}. Esta reacción es una herramienta poderosa en la química orgánica para formar enlaces carbono-nitrógeno, que son esenciales para crear moléculas complejas como productos naturales, productos farmacéuticos y ciencias de los materiales.
Reacción de Heck
En la reacción de Heck, This compound actúa como ligando para facilitar el acoplamiento catalizado por paladio de haluros de arilo con alquenos {svg_3}. Esta reacción se utiliza ampliamente en la síntesis de productos químicos finos y farmacéuticos, particularmente en la construcción de enlaces carbono-carbono.
Acoplamiento de Hiyama
El compuesto también participa en las reacciones de acoplamiento de Hiyama como ligando {svg_4}. Esta reacción de acoplamiento se utiliza para crear enlaces carbono-carbono entre silanos de arilo o vinilo y haluros o triflatos de arilo o vinilo, lo que es fundamental en la síntesis de diversos compuestos orgánicos.
Acoplamiento de Sonogashira
Como ligando en el acoplamiento de Sonogashira, This compound ayuda en la formación de enlaces carbono-carbono entre alquinos terminales y haluros de arilo o vinilo {svg_5}. Esta reacción tiene aplicaciones significativas en los campos de los productos farmacéuticos, la nanotecnología y la ciencia de los materiales.
Acoplamiento de Suzuki-Miyaura
Este compuesto se utiliza como ligando en las reacciones de acoplamiento de Suzuki-Miyaura, que son instrumentales en la formación de compuestos biarílicos mediante el acoplamiento cruzado de haluros de arilo con ácidos borónicos de arilo {svg_6}. Estas estructuras biarílicas son comunes en diversos productos farmacéuticos y materiales orgánicos.
Investigación sobre la Actividad Antitumoral
Se ha realizado investigación sobre el potencial antitumoral de los complejos de Ni(II) con acilhidrazonas PNO tridentatas derivadas de This compound {svg_7}. Estos estudios son cruciales para el desarrollo de nuevos agentes quimioterapéuticos.
Síntesis de Complejos de Cobre
El compuesto se utiliza en la síntesis de complejos de cobre dinucleares, que tienen aplicaciones potenciales en catálisis y ciencia de los materiales {svg_8}. La formación de estos complejos se logra típicamente mediante una reacción de plantilla de una sola olla que involucra This compound.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known to be involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
It is known to participate in various coupling reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16NOP/c21-20-15-16-9-7-8-14-19(16)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVESUSSLEMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747935 | |
| Record name | N-{[2-(Diphenylphosphanyl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153358-05-5 | |
| Record name | N-{[2-(Diphenylphosphanyl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153358-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 2-(diphenylphosphino)benzaldehyde oxime interact with palladium to form complexes, and what are the structural features of these complexes?
A1: 2-(diphenylphosphino)benzaldehyde oxime acts as a bidentate ligand, coordinating to palladium(II) through both the phosphorus atom of the phosphine group and the nitrogen atom of the oxime group. [, ] This coordination forms a five-membered chelate ring with the palladium center. [, ] Depending on the stoichiometry of the reactants, either mono- or bis-chelated palladium complexes can be formed. [] X-ray diffraction studies have confirmed the square planar geometry around the palladium center in these complexes. [, ]
Q2: What catalytic applications have been explored for 2-(diphenylphosphino)benzaldehyde oxime-containing metal complexes?
A2: Palladium(II) complexes containing 2-(diphenylphosphino)benzaldehyde oxime have shown promising activity in the catalytic rearrangement of aldoximes. [] Specifically, these complexes can facilitate the conversion of aldoximes to primary amides in water, with palladium nanoparticles identified as the active catalytic species. [] Interestingly, when acetonitrile is used as the solvent, the same catalyst system promotes the selective dehydration of aldoximes to nitriles. [] Additionally, platinum complexes incorporating this ligand have been investigated for their potential in catalyzing the dehydrogenative coupling of hydrosilanes with alcohols. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)


![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)

